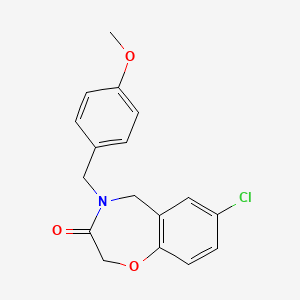
7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a benzoxazepine core with a chloro substituent and a 4-methoxybenzyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting with the construction of the benzoxazepine core. One common approach is the cyclization of a suitable precursor, such as a 2-amino-3-chloro-1,4-benzoxazepin-3(2H)-one derivative, with a 4-methoxybenzyl chloride under acidic conditions. The reaction conditions often require the use of a strong acid catalyst, such as hydrochloric acid, and a suitable solvent, such as dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the final product.
化学反应分析
Types of Reactions: 7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
科学研究应用
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules
Biology: In biological research, 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may be used as a probe to study biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into biological processes and pathways.
Medicine: In the field of medicine, this compound has potential therapeutic applications. It may be investigated for its pharmacological properties, such as its ability to modulate biological targets or pathways involved in disease states.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
相似化合物的比较
4-Methoxybenzyl chloride
Benzoyl chloride, 4-methoxy-
4-Methoxybenzyl alcohol
Uniqueness: 7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one stands out due to its unique structural features, which include the benzoxazepine core and the presence of both chloro and methoxy groups
生物活性
7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit:
- Antidepressant Effects : The compound may modulate serotonin and norepinephrine levels in the brain, similar to other benzodiazepine derivatives.
- Anxiolytic Properties : It potentially acts on GABA receptors, contributing to anxiety reduction.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological effects:
| Effect | Description |
|---|---|
| Antidepressant | Enhances mood and alleviates depressive symptoms through neurotransmitter modulation. |
| Anxiolytic | Reduces anxiety by acting on GABAergic pathways. |
| Neuroprotective | Exhibits protective effects against neurodegeneration in experimental models. |
Study 1: Antidepressant Activity
A study published in Pharmacology Reports evaluated the antidepressant activity of the compound in animal models. The findings demonstrated that administration led to a significant reduction in immobility time in the forced swim test, suggesting enhanced antidepressant-like effects.
Study 2: Anxiolytic Properties
In another investigation reported in Journal of Medicinal Chemistry, the anxiolytic properties were assessed using the elevated plus maze test. Results indicated that subjects treated with the compound spent more time in the open arms compared to controls, indicating reduced anxiety levels.
Study 3: Neuroprotective Effects
Research highlighted in Neuropharmacology explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed that it significantly reduced cell death in cultured neurons exposed to oxidative agents.
属性
IUPAC Name |
7-chloro-4-[(4-methoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-15-5-2-12(3-6-15)9-19-10-13-8-14(18)4-7-16(13)22-11-17(19)20/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJPERKPBMEDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














